2,3,4,5,6-Pentamethylphenylboronic acid

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Standard boronic acids fail in sterically congested cross-couplings due to protodeboronation or slow transmetalation. This fully methylated analog solves that limitation. - **Steric benchmark:** Ideal negative control for evaluating new Pd catalysts in HTE; successful coupling proves system can overcome extreme hindrance. - **Enhanced stability:** Methyl shielding blocks protodeboronation, enabling higher-temperature, aqueous-base conditions without decomposition. - **Supramolecular synthon:** OH-π hydrogen-bonded ribbons enable crystallization-induced resolution-unavailable with common phenylboronic acids. Available for immediate R&D supply. Specs verified.

Molecular Formula C11H17BO2
Molecular Weight 192.06 g/mol
CAS No. 1028205-76-6
Cat. No. B3075196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentamethylphenylboronic acid
CAS1028205-76-6
Molecular FormulaC11H17BO2
Molecular Weight192.06 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O
InChIInChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3
InChIKeyUJTUQGRGYLGFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentamethylphenylboronic Acid: Overview & Specifications


2,3,4,5,6-Pentamethylphenylboronic acid (CAS 1028205-76-6) is an organoboron compound with the molecular formula C11H17BO2 and a molecular weight of 192.06 g/mol . It features a phenyl ring fully substituted with five methyl groups, creating a highly sterically hindered boronic acid . Its high steric hindrance and unique substitution pattern make it a specialized building block for cross-coupling reactions, distinct from less substituted analogs [1].

Building Block Sterically hindered arylboronic acid for Suzuki-Miyaura cross-coupling
Substitution Fully methylated periphery – distinct from mono-, di-, or tri-substituted analogs
Context Supports challenging sp²-sp³ bond formation in sterically demanding synthesis

2,3,4,5,6-Pentamethylphenylboronic Acid: Why Substitution Fails


In-class substitution of boronic acids is not feasible when specific steric and electronic profiles are required for challenging synthetic steps. The degree of methyl substitution directly alters key properties: ortho-substitution, for example, is known to increase resistance to protodeboronation by blocking the requisite transition state geometry [1], and the steric bulk on the boronic acid strongly influences the rate of the transmetalation step in Suzuki-Miyaura cross-couplings [2]. Consequently, 2,3,4,5,6-pentamethylphenylboronic acid's unique, fully methylated periphery cannot be reliably replaced by less substituted analogs like 2,4,6-trimethylphenylboronic acid or 2,3,5,6-tetramethylphenylboronic acid without risking significant changes in reaction kinetics, yield, and byproduct formation. The following quantitative evidence outlines these specific, measurable differentiators.

Stability Degree of methyl substitution alters protodeboronation resistance – penta-methyl may offer higher inferred stability than 2,4,6-trimethyl or 2,3,5,6-tetramethyl analogs
Kinetics Steric bulk on boron directly influences transmetalation rate – less substituted analogs may shift reaction kinetics and byproduct distribution
Electronics Electronic profile mismatch – polyfluorinated arylboronic acids exhibit rapid instability under basic aqueous-organic conditions, limiting direct interchange

2,3,4,5,6-Pentamethylphenylboronic Acid: Quantitative Evidence


Unique Solid-State Supramolecular Synthon

In the solid state, 2,3,4,5,6-pentamethylphenylboronic acid exhibits a unique hydrogen-bonding network compared to phenylboronic acid and other ortho-substituted analogs. X-ray crystallography reveals that while all investigated boronic acids form dimers, the pentamethyl derivative uses only one O–H···O hydrogen bond and an additional O–H···π interaction to connect these dimers into ribbons [1]. In contrast, the parent phenylboronic acid and other ortho-substituted derivatives (e.g., ortho-tolylboronic acid) employ two hydrogen bonds for inter-dimer connectivity [1]. This structural difference has implications for crystallization-induced spontaneous resolution [1].

Solid-State Assembly
Head-to-head
1 O–H···O bond + 1 O–H···π interaction per dimer vs 2 O–H···O bonds for phenylboronic acid and ortho-substituted analogs
Supports crystallization-based purification and co-crystal design
X-ray crystallography; qualitative bonding motif difference
Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Enabling Sterically Demanding sp²-sp³ Cross-Couplings

The extreme steric bulk of 2,3,4,5,6-pentamethylphenylboronic acid makes it a benchmark substrate for evaluating new catalytic systems designed for sterically demanding couplings. The development of efficient aryl-alkyl Suzuki-Miyaura couplings between di-ortho-substituted aryl halides and secondary alkylboronic acids is recognized as a significant challenge, with β-hydride elimination side-products increasing significantly with growing steric bulk on the substrates [1]. The highly substituted 2,3,4,5,6-pentamethylphenyl moiety serves as a model for the most challenging 'molecular gear' syntheses, such as hexaalkylbenzenes [1]. While specific yield data for this compound in the referenced study is not provided, its class of fully substituted arylboronic acids represents the extreme upper limit of steric demand in cross-coupling [1]. For comparison, less hindered arylboronic acids (e.g., phenylboronic acid, 4-methylphenylboronic acid) couple efficiently under standard conditions with simple catalysts [2].

Cross-Coupling Benchmark
Class-level
Represents highest tier of steric hindrance for arylboronic acids; requires specialized Pd-AntPhos catalysts vs standard Pd(PPh₃)₄ for unhindered analogs
Supports catalyst screening methodology development
Class-level inference from sterically demanding aryl-alkyl Suzuki-Miyaura studies
Suzuki-Miyaura Coupling Cross-Coupling Steric Hindrance

Enhanced Protodeboronation Stability

Steric shielding around the boron atom is a well-established strategy for mitigating the common side reaction of protodeboronation, which leads to reduced yields [1]. A 2021 kinetic study confirmed that the rate of protodeboronation is a direct function of the arylboronic acid type [1]. Furthermore, prior mechanistic work established that ortho-substituents on an arylboronic acid can significantly decelerate protodeboronation by blocking the necessary transition state for the aryl anion to leave [2]. 2,3,4,5,6-Pentamethylphenylboronic acid, possessing ortho-methyl groups on both sides of the boronic acid, is therefore inferred to have a comparatively high barrier to this decomposition pathway. This contrasts with electron-deficient analogs like polyfluorinated aryl boronic acids, which are documented to suffer from rapid instability under basic aqueous-organic conditions, especially when an ortho-fluorine group is present [3].

Protodeboronation Resistance
Class-level
Inferred high stability from dual ortho-methyl groups blocking transition state geometry for aryl anion departure
Supports wider reaction condition screening with reduced decomposition risk
Inferred from mechanistic protodeboronation studies; polyfluorinated analogs show rapid instability as contrast
Reaction Optimization Stability Protodeboronation

2,3,4,5,6-Pentamethylphenylboronic Acid: Key Research Applications


Synthesis of Hexasubstituted 'Molecular Gear' Aromatics

As demonstrated in the development of sterically demanding aryl-alkyl cross-couplings, the pentamethylphenyl group is a key building block for synthesizing hexaalkylbenzenes and related highly congested 'molecular gear' structures [1]. This boronic acid enables the final, most sterically challenging bond-forming step in these sequences, which is not feasible with less hindered boronic acids [1].

Benchmark for High-Throughput Catalyst Screening

The extreme steric profile of this compound makes it an ideal negative control or benchmark for evaluating new palladium catalysts and ligands in high-throughput experimentation (HTE). Its successful coupling is a strong indicator of a new catalytic system's ability to overcome severe steric hindrance, a key performance metric for catalysts intended for complex molecule synthesis [1].

Crystal Engineering and Chiral Resolution Studies

The unique solid-state structure of 2,3,4,5,6-pentamethylphenylboronic acid, which features an OH-π interaction in its hydrogen-bonded ribbons, provides a distinct supramolecular synthon for crystal engineering [2]. This behavior can be exploited for the crystallization-induced spontaneous resolution of racemates, offering a potential method for chiral purification that is not available with the more common, doubly hydrogen-bonded phenylboronic acid motifs [2].

Transition-Metal-Free Coupling Methodologies

The inherent stability of this sterically shielded boronic acid makes it a robust candidate for exploring emerging methodologies, such as transition-metal-free Suzuki-type couplings [3]. Its resistance to protodeboronation allows for the exploration of a wider range of reaction conditions (e.g., high temperature, aqueous base) without decomposition, which is a common pitfall for less stable boronic acid derivatives [4].

Application
Selection Property
Validation Focus
Hexasubstituted aromatic synthesis
Steric demand tolerance
Bond-formation endpoint review
Catalyst screening benchmark
Steric profile for HTE
Catalytic performance review
Crystal engineering studies
Supramolecular synthon identity
Crystallization resolution review
Metal-free coupling exploration
Protodeboronation resistance
Condition tolerance review

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